molecular formula C5H10ClN3S B612082 4-Isothioureidobutyronitrile hydrochloride CAS No. 66592-89-0

4-Isothioureidobutyronitrile hydrochloride

Cat. No. B612082
CAS RN: 66592-89-0
M. Wt: 179.67
InChI Key: NCXJZJFDQMKRKM-UHFFFAOYSA-N
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Description

4-Isothioureidobutyronitrile hydrochloride, also known as Kevetrin, is a small molecule that has demonstrated the potential of becoming a breakthrough cancer treatment by inducing activation of p53 . It is a water-soluble, small molecule and activator of the tumor suppressor protein p53, with potential antineoplastic activity .


Molecular Structure Analysis

The molecular formula of 4-Isothioureidobutyronitrile is C5H9N3S . It has an average mass of 143.210 Da and a monoisotopic mass of 143.051712 Da . This compound belongs to the class of organic compounds known as isothioureas .


Physical And Chemical Properties Analysis

4-Isothioureidobutyronitrile has a density of 1.2±0.1 g/cm3, a boiling point of 300.5±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 39.1±0.5 cm3, a polar surface area of 99 Å2, and a molar volume of 117.6±7.0 cm3 .

Scientific Research Applications

  • Angiotensin-converting enzyme inhibitors : A study by Krapcho et al. (1988) discusses analogues of captopril, enalaprilat, and phosphinic acid inhibitors incorporating 4-substituted prolines. These compounds have been evaluated as inhibitors of angiotensin-converting enzyme, suggesting potential applications in hypertension treatment and cardiovascular diseases (Krapcho et al., 1988).

  • Precursor of 4-Aminobutyric Acid : Bianchi et al. (1983) investigated 4-Aminobutyric methyl ester hydrochloride, a compound able to cross the blood-brain barrier and showing effects like decreasing isoniazid-induced convulsions in rats. This suggests a potential application in neurological studies or treatments (Bianchi et al., 1983).

  • Thermal Hazards and Properties of Azo Compounds : Liu et al. (2017) conducted a comprehensive analysis of the thermal hazards and properties of azo compounds, including 2,2’-azobis isobutyronitrile. Their research might provide insights into the safety and stability of similar nitrile compounds, which can be relevant in industrial applications (Liu et al., 2017).

  • Antiviral Activities of Isothiazole Derivatives : Cutrì et al. (2002) synthesized a series of 3-methylthio-5-aryl-4-isothiazolecarbonitriles, exhibiting broad antiviral spectra. This suggests potential pharmaceutical applications of similar carbonitrile derivatives (Cutrì et al., 2002).

Future Directions

4-Isothioureidobutyronitrile hydrochloride has shown potential as a cancer treatment, particularly due to its ability to activate the p53 tumor suppressor protein . This suggests that it could play a significant role in future cancer therapies, although more research is needed to fully understand its potential and to determine its efficacy and safety in clinical settings.

properties

IUPAC Name

3-cyanopropyl carbamimidothioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S.ClH/c6-3-1-2-4-9-5(7)8;/h1-2,4H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXJZJFDQMKRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isothioureidobutyronitrile hydrochloride

CAS RN

66592-89-0
Record name 4-Isothioureidobutyronitrile hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066592890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-ISOTHIOUREIDOBUTYRONITRILE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NL6L2371DP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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